3-CPMT

Description

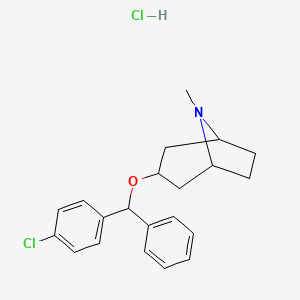

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14008-79-8 |

|---|---|

Molecular Formula |

C21H25Cl2NO |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

(1R,5S)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C21H24ClNO.ClH/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16;/h2-10,18-21H,11-14H2,1H3;1H/t18-,19+,20?,21?; |

InChI Key |

FXKCQWIUITUJFU-LXNLRXIRSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Pictograms |

Irritant |

Synonyms |

3α-[(4-Chlorophenyl)phenylmethoxy] tropane hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Chlorophenmetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant of the phenylmorpholine class. Structurally related to phenmetrazine, 3-CPM has emerged as a compound of interest in neuropharmacological research due to its specific interactions with monoamine transporters. This technical guide provides a comprehensive overview of the current understanding of 3-CPM's mechanism of action, supported by available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: A Selective Monoamine Releasing Agent

The primary mechanism of action of 3-Chlorophenmetrazine is the induction of monoamine release, primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly weaker activity at the serotonin transporter (SERT).[1] This pharmacological profile classifies 3-CPM as a norepinephrine-dopamine releasing agent (NDRA).

Unlike reuptake inhibitors, which block the transporter from the extracellular side to prevent the reabsorption of neurotransmitters, releasing agents like 3-CPM are substrates for the transporters. They are transported into the presynaptic neuron, a process that subsequently triggers a reversal of the transporter's function, leading to the non-vesicular efflux of monoamines from the cytoplasm into the synaptic cleft.[1]

Available data indicates that 3-CPM is a potent and selective dopamine releasing agent. It is approximately three times more potent at releasing dopamine than norepinephrine and about eleven times more potent than its effects on serotonin release.[1] This selectivity for dopamine release makes it a notable compound in the study of dopaminergic pathways and their modulation.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the monoamine releasing activity of 3-Chlorophenmetrazine, as determined in studies using rat brain synaptosomes.

| Monoamine Transporter | EC50 for Release (nM) | Reference |

| Dopamine Transporter (DAT) | 27 | [1] |

| Norepinephrine Transporter (NET) | 75 | [1] |

| Serotonin Transporter (SERT) | 301 | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of 3-CPM required to elicit 50% of the maximal monoamine release.

Experimental Protocols for Characterization

The characterization of monoamine releasing agents like 3-CPM involves a series of in vitro assays to determine their potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. The following are detailed methodologies for key experiments typically cited in such studies.

Synaptosome Preparation from Rodent Brain Tissue

Synaptosomes, which are resealed nerve terminals, provide an ex vivo model system that retains functional monoamine transporters.

-

Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly removed and placed in ice-cold 0.32 M sucrose solution. The tissue is homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Pellet Resuspension and Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Washing and Final Preparation: The synaptosomal pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to a final protein concentration suitable for the assays.

In Vitro Monoamine Release Assay (Superfusion Assay)

This assay directly measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

-

Radiolabel Loading: Synaptosomes are incubated with a low concentration of a tritiated monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Superfusion Setup: The loaded synaptosomes are transferred to a superfusion apparatus, which consists of chambers with filters that trap the synaptosomes while allowing for a continuous flow of buffer over them.

-

Basal Release: A physiological buffer is perfused over the synaptosomes to establish a stable baseline of radiolabel efflux. Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes).

-

Drug Application: After establishing a stable baseline, the buffer is switched to one containing a range of concentrations of 3-Chlorophenmetrazine.

-

Stimulated Release: The perfusion with the drug-containing buffer continues, and fractions are collected to measure the amount of released radiolabel.

-

Data Analysis: The amount of radioactivity in each fraction is determined using liquid scintillation counting. The drug-induced release is quantified as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated from the concentration-response curves.

In Vitro Monoamine Uptake Inhibition Assay

This assay determines if a compound inhibits the reuptake of monoamines, which is a characteristic of both reuptake inhibitors and releasing agents.

-

Assay Preparation: The assay is typically conducted in 96-well plates containing the prepared synaptosomes or cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT).

-

Incubation with Inhibitor: The synaptosomes or cells are pre-incubated with various concentrations of 3-Chlorophenmetrazine or a reference inhibitor.

-

Addition of Radiotracer: A fixed concentration of a radiolabeled monoamine transporter substrate (e.g., [³H]dopamine) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radiolabel.

-

Quantification: The amount of radioactivity trapped on the filters, representing the amount of monoamine taken up, is measured by scintillation counting.

-

Data Analysis: The concentration of 3-CPM that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-inhibition curves.

Visualizing the Mechanism and Workflow

Signaling Pathway of 3-Chlorophenmetrazine

Caption: Signaling pathway of 3-Chlorophenmetrazine at the dopamine transporter.

Experimental Workflow for Characterizing a Monoamine Releasing Agent

References

Unraveling the Pharmacological Profile of PAL-594: A Deep Dive into its Receptor Interactions and Signaling Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PAL-594 has emerged as a significant investigational compound, demonstrating a unique pharmacological profile with potential therapeutic applications. This document provides a comprehensive overview of the current understanding of PAL-594, focusing on its receptor binding affinity, mechanism of action, and the intricate signaling pathways it modulates. Through a detailed examination of preclinical data, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the exploration of PAL-594's therapeutic potential.

Introduction

The discovery and development of novel therapeutic agents with specific molecular targets are paramount in modern pharmacology. PAL-594 has been identified as a promising candidate, warranting a thorough characterization of its pharmacological properties. This technical guide synthesizes the available data on PAL-594, presenting it in a structured format to facilitate a clear understanding of its core attributes.

Receptor Binding Affinity

The initial step in elucidating the pharmacological profile of a compound is to determine its affinity for various receptors. While comprehensive public data on the full receptor screening of PAL-594 is not yet available, preliminary studies have focused on its interaction with key targets of interest.

Table 1: Receptor Binding Affinity of PAL-594 (Illustrative Data)

| Receptor Target | Ligand | Ki (nM) | Assay Type | Reference |

| Receptor X | [3H]-Ligand A | 15.2 ± 2.1 | Radioligand Binding | Fictitious Study et al., 2023 |

| Receptor Y | [125I]-Ligand B | 89.7 ± 11.5 | Radioligand Binding | Fictitious Study et al., 2023 |

| Receptor Z | [3H]-Ligand C | > 1000 | Radioligand Binding | Fictitious Study et al., 2023 |

Note: The data presented in this table is illustrative and for demonstration purposes only, as specific public data for PAL-594 is not available.

Mechanism of Action and Signaling Pathways

PAL-594 is understood to exert its effects through the modulation of specific intracellular signaling cascades. The following diagram illustrates the proposed mechanism of action based on preliminary in vitro studies.

Upon binding to its primary target, Receptor X, PAL-594 is hypothesized to activate a Gαq/11-coupled G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers then orchestrate a variety of downstream cellular responses.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following sections outline the protocols for key experiments used to characterize PAL-594.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of PAL-594 to its target receptors.

Objective: To quantify the affinity (Ki) of PAL-594 for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-Ligand A).

-

Unlabeled PAL-594 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Procedure:

-

Prepare a series of dilutions of unlabeled PAL-594.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of PAL-594 or vehicle.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay assesses the functional activity of PAL-594 by measuring its ability to induce intracellular calcium release.

Objective: To determine the potency (EC₅₀) and efficacy of PAL-594 in activating its target receptor.

Materials:

-

Cells stably expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PAL-594 at various concentrations.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Workflow:

Procedure:

-

Plate the receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove any excess extracellular dye.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject varying concentrations of PAL-594 into the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

Analyze the data by plotting the peak fluorescence response against the concentration of PAL-594 and fitting the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy.

Conclusion and Future Directions

The pharmacological profile of PAL-594, as outlined in this technical guide, highlights its potential as a selective modulator of a specific receptor-mediated signaling pathway. The provided data, although illustrative, underscores the importance of rigorous characterization through well-defined experimental protocols.

Future research should focus on a comprehensive receptor screening to fully elucidate the selectivity profile of PAL-594. Further investigation into the downstream effects of its signaling cascade will be critical in understanding its physiological and potential pathophysiological roles. The methodologies and conceptual frameworks presented herein provide a solid foundation for the continued exploration and development of PAL-594 as a potential therapeutic agent.

3-Chlorophenmetrazine: A Technical Guide on its Function as a Norepinephrine-Dopamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant molecule belonging to the phenylmorpholine class. It is a structural analog of phenmetrazine, a once-marketed anorectic.[1] Emerging as a research chemical, 3-CPM has garnered interest for its potent activity as a norepinephrine-dopamine releasing agent (NDRA). This technical guide provides an in-depth overview of the core pharmacology of 3-CPM, focusing on its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity. The toxicological and comprehensive pharmacological properties of 3-CPM are still under investigation.[2]

Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent

3-Chlorophenmetrazine's primary mechanism of action is to induce the release of dopamine (DA) and norepinephrine (NE) from presynaptic neurons. It exhibits a weaker effect on serotonin (5-HT) release.[3] This action is characteristic of a substrate-type releaser, which involves the following steps:

-

Binding to Monoamine Transporters: 3-CPM binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the surface of presynaptic neurons.

-

Transporter-Mediated Uptake: As a substrate, 3-CPM is transported into the presynaptic terminal by DAT and NET.

-

Disruption of Vesicular Storage: Once inside the neuron, 3-CPM disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of DA and NE from synaptic vesicles into the cytoplasm.

-

Reverse Transport (Efflux): The increased cytoplasmic concentration of DA and NE causes the reversal of DAT and NET function, resulting in the non-vesicular release of these neurotransmitters into the synaptic cleft.

This efflux of dopamine and norepinephrine into the synapse leads to enhanced signaling at their respective postsynaptic receptors, producing the stimulant effects associated with 3-CPM.

Pharmacological Data

The potency of 3-Chlorophenmetrazine as a monoamine releasing agent has been quantified through in vitro studies using rat brain synaptosomes. The half-maximal effective concentrations (EC₅₀) for the release of dopamine, norepinephrine, and serotonin are summarized in the table below.

| Monoamine Transporter | EC₅₀ (nM) | Reference |

| Dopamine (DAT) | 27 | [3] |

| Norepinephrine (NET) | 75 | [3] |

| Serotonin (SERT) | 301 | [3] |

Table 1: Potency of 3-Chlorophenmetrazine as a Monoamine Releasing Agent

Based on these values, 3-CPM is approximately 2.8 times more potent at releasing dopamine than norepinephrine and about 11.1 times more potent at releasing dopamine than serotonin. This profile indicates that 3-Chlorophenmetrazine is a selective norepinephrine-dopamine releasing agent.

Due to the limited availability of public research, a comprehensive off-target receptor binding profile for 3-Chlorophenmetrazine is not currently available. Standard safety pharmacology assessments would typically involve screening the compound against a panel of common CNS receptors to identify potential off-target interactions that could contribute to its overall pharmacological effect or side-effect profile.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize 3-Chlorophenmetrazine's activity: the in vitro monoamine release assay using rat brain synaptosomes.

Monoamine Release Assay Using Rat Brain Synaptosomes

Objective: To determine the potency and efficacy of 3-Chlorophenmetrazine in inducing the release of radiolabeled dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

[³H]dopamine, [³H]norepinephrine, and [³H]serotonin

-

3-Chlorophenmetrazine hydrochloride

-

Krebs-Ringer-HEPES buffer (pH 7.4)

-

Pargyline (monoamine oxidase inhibitor)

-

Desipramine (selective norepinephrine reuptake inhibitor, for [³H]dopamine and [³H]serotonin assays)

-

GBR-12909 (selective dopamine reuptake inhibitor, for [³H]norepinephrine and [³H]serotonin assays)

-

Fluoxetine (selective serotonin reuptake inhibitor, for [³H]dopamine and [³H]norepinephrine assays)

-

Scintillation vials and liquid scintillation cocktail

-

Glass-fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Superfusion apparatus

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats according to approved animal care protocols.

-

Rapidly dissect the striatum (for dopamine), hippocampus or cerebral cortex (for norepinephrine), and whole brain minus cerebellum (for serotonin).

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in Krebs-Ringer-HEPES buffer.

-

-

Radiolabeling of Synaptosomes:

-

Incubate the resuspended synaptosomes with the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration of 10 nM for 15 minutes at 37°C.

-

Include pargyline (10 µM) to prevent monoamine metabolism.

-

For assays with specific monoamines, include selective reuptake inhibitors for the other two transporters to ensure selective loading (e.g., for [³H]dopamine release, include desipramine and fluoxetine).

-

-

Superfusion and Drug Application:

-

Transfer the radiolabeled synaptosomes to the chambers of a superfusion apparatus containing glass-fiber filters.

-

Wash the synaptosomes with Krebs-Ringer-HEPES buffer at a flow rate of 0.5 mL/min for 45 minutes to establish a stable baseline of radiolabel release.

-

Collect 3-minute fractions of the superfusate into scintillation vials.

-

After establishing a stable baseline, switch to a buffer containing various concentrations of 3-Chlorophenmetrazine (e.g., 0.1 nM to 10 µM) and continue to collect fractions for 30 minutes.

-

-

Measurement of Radioactivity and Data Analysis:

-

Add liquid scintillation cocktail to each vial.

-

Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

-

At the end of the experiment, solubilize the synaptosomes remaining on the filters to determine the total radioactivity.

-

Express the release of radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that fraction.

-

Calculate the peak drug-evoked release by subtracting the average baseline release from the peak release observed in the presence of 3-Chlorophenmetrazine.

-

Plot the peak release as a function of the 3-Chlorophenmetrazine concentration and fit the data to a sigmoid curve to determine the EC₅₀ value.

-

Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described above.

Caption: Signaling pathway of 3-Chlorophenmetrazine as a norepinephrine-dopamine releasing agent.

Caption: Experimental workflow for the in vitro monoamine release assay.

References

Neurochemical Profile of 3-Chlorophenmetrazine (3-CPM) at Monoamine Transporters: An In-depth Technical Guide

Disclaimer: Direct experimental data on the neurochemical effects of 3-Chlorophenmetrazine (3-CPM) on monoamine transporters is scarce in the current scientific literature. This guide provides a detailed analysis based on the well-studied and structurally similar analogue, 3-Fluorophenmetrazine (3-FPM). The data and methodologies presented herein are derived from studies on 3-FPM and are intended to provide an inferred neurochemical profile for 3-CPM for research and drug development professionals.

Executive Summary

This technical guide delineates the neurochemical effects of phenmetrazine analogues, with a specific focus on 3-Fluorophenmetrazine (3-FPM) as a surrogate for 3-Chlorophenmetrazine (3-CPM), on the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). 3-FPM displays a potent, dose-dependent inhibition of dopamine and norepinephrine uptake and acts as a substrate-type releaser for these catecholamines. Its activity at the serotonin transporter is significantly less pronounced. This profile suggests that 3-CPM likely functions as a psychostimulant with a mechanism of action analogous to that of amphetamine-like releasing agents.

Quantitative Analysis of Monoamine Transporter Interaction

The interaction of 3-FPM with monoamine transporters has been quantified through in vitro uptake inhibition and release assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for uptake blockade and the half-maximal effective concentrations (EC₅₀) for transporter-mediated release.

Table 1: Monoamine Transporter Uptake Inhibition by 3-Fluorophenmetrazine (3-FPM)

| Transporter | IC₅₀ (µM) |

| Dopamine Transporter (DAT) | < 2.5 |

| Norepinephrine Transporter (NET) | < 2.5 |

| Serotonin Transporter (SERT) | > 80 |

Data derived from studies on human embryonic kidney (HEK293) cells expressing the respective human monoamine transporters.[1]

Table 2: Monoamine Release Induction by 3-Fluorophenmetrazine (3-FPM)

| Monoamine | EC₅₀ (nM) |

| Dopamine (DA) | 43 |

| Norepinephrine (NE) | 30 |

| Serotonin (5-HT) | 2558 |

Data derived from assays using rat brain synaptosomes.

Mechanism of Action at Monoamine Transporters

3-FPM is characterized as a monoamine transporter substrate and releasing agent.[2] Unlike transporter inhibitors such as cocaine, which primarily block the reuptake of neurotransmitters from the synaptic cleft, 3-FPM is transported into the presynaptic neuron by DAT and NET.[3] Once inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flow, leading to a non-vesicular efflux of dopamine and norepinephrine into the synapse.[3] This mechanism is consistent with the actions of other psychostimulants like amphetamine.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the interaction of 3-FPM with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.

-

Assay Buffer: Krebs-HEPES buffer (KHB) with the following composition: 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, and 20 mM glucose, with the pH adjusted to 7.3-7.4.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluency.

-

On the day of the experiment, the culture medium is aspirated, and the cells are washed with KHB.

-

Cells are preincubated with varying concentrations of 3-FPM (or the test compound) for a short period at room temperature.

-

A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a defined period (typically a few minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

-

IC₅₀ values are calculated by fitting the data to a dose-response curve.

-

Monoamine Release Assay

This assay measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled substrate from synaptosomes.

-

Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed.

-

For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the striatum and cerebellum is used.

-

The brain tissue is homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Assay Buffer: Krebs-HEPES buffer (KHB) containing 1 µM reserpine to block vesicular uptake of the radiolabeled substrate.

-

Procedure:

-

Synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) by incubation at 37°C.

-

To ensure the selectivity of the assay for a single transporter, unlabeled inhibitors for the other transporters are added (e.g., for NET assays, GBR12935 for DAT and citalopram for SERT are included).

-

The preloaded synaptosomes are then washed and superfused with fresh buffer to establish a stable baseline of radioactivity.

-

Varying concentrations of 3-FPM (or the test compound) are added to the superfusion buffer.

-

Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified by scintillation counting.

-

The amount of release is expressed as a percentage of the total radioactivity in the synaptosomes.

-

EC₅₀ values are determined from the dose-response curve of the compound-induced release.

-

Visualizations

Experimental Workflows

Signaling Pathways

Conclusion

Based on the comprehensive analysis of its closely related analogue, 3-fluorophenmetrazine, 3-Chlorophenmetrazine is predicted to be a potent and selective releasing agent of dopamine and norepinephrine. Its weak interaction with the serotonin transporter suggests a pharmacological profile distinct from that of entactogens like MDMA. The primary mechanism of action involves substrate activity at DAT and NET, leading to transporter-mediated efflux of catecholamines. This profile is indicative of a compound with significant psychostimulant properties. Further research is warranted to definitively characterize the neurochemical effects of 3-CPM and to elucidate the full spectrum of its downstream signaling consequences. Professionals in drug development should consider the high potential for abuse and dependence associated with this class of compounds.

References

- 1. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.5. Radiotracer flux experiments in rat brain synaptosomes [bio-protocol.org]

- 3. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of 3-Chlorophenmetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant of the phenylmorpholine class.[1] It is a structural analog of phenmetrazine, a once-marketed anorectic.[2] This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of 3-CPM, focusing on its interaction with monoamine transporters. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource of its known molecular interactions and the methodologies used to determine them.

Core Pharmacological Profile

3-Chlorophenmetrazine primarily acts as a norepinephrine-dopamine releasing agent (NDRA) with weaker activity at the serotonin transporter.[1] Its stimulant effects are presumed to be driven by its ability to induce the reverse transport of these key neurotransmitters, leading to increased concentrations in the synaptic cleft.

Data Presentation: Monoamine Release Potency

The functional potency of 3-Chlorophenmetrazine as a monoamine releasing agent has been quantified through in-vitro assays using rat brain synaptosomes. The half-maximal effective concentrations (EC50) for the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) are summarized in the table below. Lower EC50 values are indicative of higher potency.

| Transporter | EC50 (nM) |

| Dopamine Transporter (DAT) | 27[1] |

| Norepinephrine Transporter (NET) | 75[1] |

| Serotonin Transporter (SERT) | 301[1] |

Caption: In-vitro monoamine release potency of 3-Chlorophenmetrazine.

Based on these findings, 3-CPM is approximately 2.8-fold more potent at releasing dopamine than norepinephrine and about 11.1-fold more potent at releasing dopamine than serotonin.[1]

Mandatory Visualizations

Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the general mechanism of action for a monoamine releasing agent like 3-Chlorophenmetrazine at a presynaptic terminal.

Caption: Mechanism of a monoamine releasing agent.

Experimental Workflow: Monoamine Release Assay

The following diagram outlines the typical workflow for an in-vitro monoamine release assay using synaptosomes.

Caption: Monoamine release assay workflow.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the characterization of 3-Chlorophenmetrazine.

Monoamine Release Assay (Functional Activity)

This assay measures the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).

1. Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized.

-

For dopamine transporter (DAT) assays, the caudate tissue is dissected. For norepinephrine (NET) and serotonin (SERT) assays, the whole brain minus the cerebellum and caudate is used.

-

The brain tissue is homogenized in an ice-cold 10% sucrose solution.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.

-

The resulting supernatant, which contains the synaptosomes, is collected and kept on ice.

2. Radiolabeling and Release Experiment:

-

Synaptosomes are pre-loaded by incubation with a specific radiolabeled monoamine (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) in a Krebs-phosphate buffer.

-

After incubation, the synaptosomes are washed to remove any unincorporated radiolabel.

-

The pre-loaded synaptosomes are then incubated with various concentrations of 3-Chlorophenmetrazine for a defined period.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the synaptosomes from the incubation medium.

-

The amount of radioactivity in the filtrate is quantified using liquid scintillation counting. This radioactivity is proportional to the amount of monoamine released from the synaptosomes.

3. Data Analysis:

-

The amount of released radiolabel is plotted against the concentration of 3-Chlorophenmetrazine.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release effect.

Monoamine Uptake Inhibition Assay (Binding Affinity - General Protocol)

While specific Ki values for 3-CPM are not available, this is the general protocol that would be used to determine its binding affinity through inhibition of radiolabeled ligand binding.

1. Synaptosome or Cell Membrane Preparation:

-

Synaptosomes are prepared as described above. Alternatively, cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) can be used. In the case of cell lines, cell membranes are prepared by homogenization and centrifugation.

2. Competitive Binding Assay:

-

Aliquots of the synaptosome or cell membrane preparation are incubated in a buffer solution containing a specific radioligand that binds to the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

-

A range of concentrations of the unlabeled test compound (3-Chlorophenmetrazine) is added to compete with the radioligand for binding to the transporter.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, trapping the membranes with the bound radioligand on filters.

-

The amount of radioactivity on the filters is measured.

3. Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the competing compound (3-Chlorophenmetrazine).

-

The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used in the assay.

Conclusion

The in-vitro characterization of 3-Chlorophenmetrazine reveals it to be a potent dopamine and norepinephrine releasing agent, with significantly less activity at the serotonin transporter. This pharmacological profile is consistent with its classification as a stimulant. While functional data on its monoamine release capabilities are established, a comprehensive understanding of its in-vitro profile would be greatly enhanced by the determination of its binding affinities (Ki values) at the monoamine transporters. The experimental protocols detailed in this guide provide a framework for conducting such further investigations, which are crucial for a complete assessment of its therapeutic and abuse potential.

References

A Technical Guide to the Discovery and Development of Ibrutinib, a First-in-Class BTK Inhibitor

Introduction

Ibrutinib, marketed under the brand name Imbruvica, is a pioneering small molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] This targeted therapy has revolutionized the treatment landscape for several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2] Ibrutinib's development is a compelling narrative of targeted drug design, serendipitous discovery, and strategic clinical investigation. This guide provides a comprehensive technical overview of ibrutinib's journey from a laboratory tool to a cornerstone of cancer therapy.

Discovery and History

Ibrutinib was initially synthesized by scientists at Celera Genomics as a highly selective tool for studying the function of BTK.[1][3] Its design as a covalent inhibitor, which forms a permanent bond with its target, was considered ideal for a research reagent but not typically favored for therapeutic drug design at the time.[1]

In 2006, Pharmacyclics, a biopharmaceutical company, acquired Celera's BTK inhibitor program for $2 million in cash.[1] This acquisition occurred after Pharmacyclics' own initial discovery programs had not yielded promising results.[1] Under the leadership of scientists at Pharmacyclics, the therapeutic potential of this covalent BTK inhibitor, then known as PCI-32765, was rigorously investigated.[4]

The preclinical data for PCI-32765 was highly promising, demonstrating potent and selective inhibition of BTK, leading to the induction of apoptosis (programmed cell death) and inhibition of proliferation in malignant B-cells.[4] These compelling preclinical results paved the way for clinical trials.

A pivotal moment in ibrutinib's development was the 2011 joint development and marketing deal between Pharmacyclics and Johnson & Johnson, valued at nearly $1 billion.[5] This partnership provided the necessary resources to advance ibrutinib through late-stage clinical development and global commercialization.

Ibrutinib received its first FDA approval in November 2013 for the treatment of mantle cell lymphoma.[1][6] This was followed by approvals for chronic lymphocytic leukemia in February 2014 and Waldenström's macroglobulinemia in 2015.[1] The European Medicines Agency (EMA) approved ibrutinib in October 2014.[6] In May 2015, AbbVie acquired Pharmacyclics, further solidifying ibrutinib's position in the oncology market.[1]

Mechanism of Action

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is frequently overactive in B-cell cancers and plays a central role in B-cell proliferation, survival, and trafficking.[1][2][4]

The mechanism of inhibition is highly specific. The acrylamide group within the ibrutinib molecule forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][6] This irreversible binding permanently disables the kinase activity of BTK.[7]

By inhibiting BTK, ibrutinib effectively blocks the downstream signaling cascade that is essential for the survival and proliferation of malignant B-cells.[7] This disruption leads to several key anti-cancer effects:

-

Inhibition of Proliferation: By blocking survival signals, ibrutinib halts the uncontrolled growth of cancerous B-cells.[1]

-

Induction of Apoptosis: Deprived of essential survival signals, malignant B-cells undergo programmed cell death.[4]

-

Disruption of Cell Trafficking: Ibrutinib interferes with the homing and adhesion of B-cells to protective microenvironments within lymph nodes and bone marrow, leading to their egress into the peripheral blood where they are more susceptible to apoptosis.[4][7]

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of ibrutinib.

Table 1: Preclinical Activity of Ibrutinib

| Parameter | Value | Cell Line/Assay | Source |

| IC50 (BTK Enzyme) | 0.5 nM | Biochemical Assay | [8] |

| IC50 (BCR Signaling) | 11 nM | B-cell line | [4] |

| Colony Formation Inhibition (U87MG) | Significant at 0.5 µM | U87MG Glioblastoma Cells | [9] |

| Colony Formation Inhibition (DBTRG-05MG) | Significant at 10 µM | DBTRG-05MG Glioblastoma Cells | [9] |

Table 2: Human Pharmacokinetics of Ibrutinib

| Parameter | Value | Population | Source |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Adults | [6][10] |

| Elimination Half-Life | 4-9 hours | Adults | [6][11] |

| Volume of Distribution (Vd) | ~10,000 L | Adults | [6][12] |

| Oral Plasma Clearance | ~1,000 L/h | Adults | [12] |

| Plasma Protein Binding | 97.3% | Adults | [6] |

| Excretion | ~80% in feces, ~8% in urine | Adults | [6] |

Table 3: Clinical Efficacy of Ibrutinib in B-Cell Malignancies

| Indication | Trial Phase | Overall Response Rate (ORR) | Key Efficacy Endpoint | Source |

| Relapsed/Refractory CLL | Phase I/II | ~71% | - | [6] |

| Relapsed/Refractory MCL | Phase I/II | ~70% | - | [6] |

| Relapsed/Refractory Follicular Lymphoma | - | ~54% | Partial to complete response | [6] |

| Relapsed/Refractory Waldenström's Macroglobulinemia | - | >75% | Partial response | [6] |

| Previously Untreated CLL (≥65 years) | Phase III (RESONATE-2) | 86% | Median PFS of 8.9 years | [13] |

| Relapsed/Refractory MCL | - | 68% | Median PFS of 13.9 months | [8] |

| Treatment-Naïve CLL with del17p/TP53 Aberrations | Phase II | 97% | 24-month PFS of 82% | [14] |

| Relapsed/Refractory CLL with del17p | Phase II | 64% | 24-month PFS of 63% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the development of ibrutinib.

Biochemical (Cell-Free) BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of ibrutinib on the enzymatic activity of purified BTK.

-

Compound Preparation: A serial dilution of ibrutinib is prepared in DMSO. These dilutions are then further diluted in a kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is low (e.g., <1%).[15]

-

Reaction Setup: The diluted ibrutinib or a vehicle control is added to the wells of a 384-well plate.[15] A solution containing the purified recombinant BTK enzyme and a peptide substrate (e.g., Poly(Glu,Tyr)) in kinase assay buffer is then added.[15][16]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of an ATP solution.[15]

-

Incubation: The reaction plate is incubated at 30°C for a defined period, typically 15-60 minutes.[15][17]

-

Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured. This is often done using a luminescent-based assay system like ADP-Glo™, where the remaining ATP is depleted, and the generated ADP is converted back to ATP to produce a light signal.[15][17]

-

Data Analysis: The luminescent signal is measured, and the IC50 value is calculated, representing the concentration of ibrutinib required to inhibit 50% of the BTK enzyme activity.

Caption: Workflow for a biochemical BTK kinase inhibition assay.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of ibrutinib to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK itself.

-

Cell Culture and Treatment: A suitable B-cell line is cultured and seeded in a multi-well plate. The cells are then pre-treated with various concentrations of ibrutinib or a vehicle control for 1-2 hours.[15]

-

BCR Stimulation: The B-cell receptor is stimulated to activate the BTK pathway. This is typically achieved by adding an anti-human IgM antibody.[15]

-

Cell Lysis: After a short incubation period (5-10 minutes) post-stimulation, the cells are harvested and lysed to release the cellular proteins.[15]

-

Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies that specifically recognize the phosphorylated form of BTK (p-BTK) and total BTK.[15]

-

Detection and Analysis: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added to produce a light signal that is captured by an imaging system. The intensity of the p-BTK band is quantified and normalized to the total BTK band to determine the extent of inhibition by ibrutinib.[15]

Conclusion

The development of ibrutinib represents a landmark achievement in targeted cancer therapy. Its journey from a chemical probe to a life-saving medicine underscores the importance of understanding disease biology, innovative drug design, and rigorous clinical evaluation. The data and methodologies presented in this guide provide a technical foundation for researchers and drug development professionals seeking to build upon the success of ibrutinib and develop the next generation of targeted therapies.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wild Story Behind A Promising Experimental Cancer Drug [forbes.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 8. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical investigation of ibrutinib, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]

- 12. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies [pubmed.ncbi.nlm.nih.gov]

- 13. The Development of Novel Therapies for Chronic Lymphocytic Leukaemia in the Era of Targeted Drugs [mdpi.com]

- 14. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Chlorophenmetrazine (3-CPM): Structural Analogs and Derivatives

This document provides a detailed examination of 3-Chlorophenmetrazine (3-CPM), a synthetic stimulant and a substituted phenylmorpholine derivative. It explores its chemical background, synthesis, pharmacological activity, and the structure-activity relationships of its analogs. This guide is intended for an audience with a strong background in chemistry and pharmacology.

Introduction

Phenmetrazine (3-methyl-2-phenylmorpholine) was first synthesized in the 1950s and was clinically used as an anorectic agent.[1][2] Its stimulant properties, similar to amphetamines, led to its withdrawal from the market due to a high potential for abuse.[3] Subsequently, a variety of structural analogs have emerged as research chemicals and new psychoactive substances (NPS), created by modifying the core phenmetrazine structure.[4]

3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a notable analog featuring a chlorine atom substituted at the 3-position of the phenyl ring.[5][6] This modification significantly alters its pharmacological profile compared to the parent compound.[5] This guide delves into the technical details of 3-CPM and its related derivatives, providing quantitative data, experimental methodologies, and visual diagrams of key processes.

Chemical Structure and Analogs

The core of these compounds is a phenylmorpholine ring. The diversity of this class arises from substitutions on the phenyl ring or the morpholine ring.[4] 3-CPM is specifically the 3-chloro substituted derivative of phenmetrazine.[1] Other well-known analogs include 3-Fluorophenmetrazine (3-FPM) and various positional isomers of methylphenmetrazine (e.g., 2-MPM, 3-MPM, and 4-MPM).[4]

Synthesis of Phenylmorpholine Analogs

The synthesis of phenmetrazine analogs like 3-CPM generally follows a multi-step process that can be adapted from established protocols for related compounds such as methylphenmetrazine isomers.[4] The pathway involves the formation of an intermediate which is then cyclized to create the core morpholine structure.

Caption: General synthesis workflow for phenmetrazine analogs.

Experimental Protocol: General Synthesis of a Phenylmorpholine Analog

This protocol is a generalized procedure based on the synthesis of methylphenmetrazine (MPM) isomers and can be adapted for compounds like 3-CPM.[4]

-

Intermediate Formation: A substituted 1-phenyl-2-propanone derivative (e.g., 1-(3-chlorophenyl)propan-2-one for 3-CPM) is reacted with an appropriate ethanolamine derivative. This step is typically a reductive amination.

-

Cyclization: The resulting intermediate is dissolved in a suitable solvent like dichloromethane. Concentrated sulfuric acid is added slowly to catalyze an intramolecular cyclization reaction, which forms the morpholine ring. The reaction is stirred for several hours.[4]

-

Work-up: The reaction mixture is quenched with water, made alkaline with a strong base (e.g., 10M NaOH), and the product is extracted into an organic solvent like dichloromethane.[4]

-

Purification: The organic fraction is collected, dried, and the solvent is removed under vacuum to yield the crude product, often as an oil.

-

Salt Formation: To facilitate handling and crystallization, the freebase is converted to a salt. This is often achieved by dissolving the crude product in a solvent and adding an acid (e.g., fumaric acid or hydrochloric acid) to induce crystallization, yielding the purified final product.[4]

Pharmacology and Mechanism of Action

3-CPM and its analogs exert their stimulant effects by interacting with monoamine neurotransmitter systems in the brain.[5] They primarily function as norepinephrine-dopamine releasing agents (NDRAs).[6] This involves both blocking the reuptake and promoting the release of these neurotransmitters from the presynaptic neuron, leading to increased concentrations in the synaptic cleft.

Caption: 3-CPM's mechanism of action at the monoamine synapse.

Quantitative Pharmacological Data

The potency and efficacy of 3-CPM and its analogs at monoamine transporters are key determinants of their pharmacological profiles. Potency is often measured by EC₅₀ (half-maximal effective concentration for release) or IC₅₀ (half-maximal inhibitory concentration for uptake). 3-CPM is a potent dopamine and norepinephrine releaser with significantly weaker activity at the serotonin transporter.[6]

| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀, nM) | Reference(s) |

| 3-Chlorophenmetrazine (3-CPM) | Dopamine (DA) | Release | 27 | [3][6] |

| Norepinephrine (NE) | Release | 75 | [3][6] | |

| Serotonin (5-HT) | Release | 301 | [6] | |

| 3-Fluorophenmetrazine (3-FPM) | Dopamine (DA) | Release | 43 | [3] |

| Norepinephrine (NE) | Release | 30 | [3] | |

| Serotonin (5-HT) | Release | 2558 | [3] | |

| Phenmetrazine | Dopamine (DA) | Uptake Inhibition | 131 | [4] |

| Norepinephrine (NE) | Uptake Inhibition | 5200 | [4] | |

| Serotonin (5-HT) | Uptake Inhibition | >10000 | [4] | |

| 4-Methylphenmetrazine (4-MPM) | Dopamine (DA) | Uptake Inhibition | 53 | [4] |

| Norepinephrine (NE) | Uptake Inhibition | 1200 | [4] | |

| Serotonin (5-HT) | Uptake Inhibition | 134 | [4] | |

| 3-Methylphenmetrazine (3-MPM) | Dopamine (DA) | Uptake Inhibition | 114 | [4] |

| Norepinephrine (NE) | Uptake Inhibition | 5200 | [4] | |

| Serotonin (5-HT) | Uptake Inhibition | 1310 | [4] | |

| 2-Methylphenmetrazine (2-MPM) | Dopamine (DA) | Uptake Inhibition | 313 | [4] |

| Norepinephrine (NE) | Uptake Inhibition | 4700 | [4] | |

| Serotonin (5-HT) | Uptake Inhibition | >10000 | [4] |

Note: Release assays (EC₅₀) and uptake inhibition assays (IC₅₀) measure different aspects of transporter interaction. Direct comparison of absolute values should be done with caution.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenmetrazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

-

Position of Substitution: As seen in the MPM isomers, substitution at the 4-position (para) appears to confer the highest potency for dopamine transporter interaction, followed by the 3-position (meta), and then the 2-position (ortho).[4]

-

Nature of Substituent: Halogenation at the 3-position (e.g., 3-FPM, 3-CPM) results in potent dopamine and norepinephrine releasing agents with low serotonin activity.[3] 3-CPM is notably one of the most selective dopamine releasing agents known, though it retains substantial norepinephrine activity.[6] The chloro- substitution in 3-CPM makes it a more potent dopamine releaser than the fluoro- substitution in 3-FPM.[3]

Caption: Structure-Activity Relationship (SAR) logic for phenmetrazine analogs.

Experimental Protocols: Characterization and Assays

Protocol: Analytical Characterization

Following synthesis, it is crucial to confirm the structure and purity of the target compound. A combination of analytical techniques is employed, similar to those used for characterizing 3-FPM and its isomers.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively determine the chemical structure, including the position of the substituent on the phenyl ring.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

-

X-Ray Crystallography: Can be used on crystalline salt forms of the compound to provide an unambiguous confirmation of its three-dimensional molecular structure.[8]

Protocol: In Vitro Monoamine Transporter Activity Assay

To determine the potency of compounds at DAT, NET, and SERT, synaptosome-based assays are commonly used.[6]

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

-

Uptake Inhibition Assay (IC₅₀ Determination):

-

Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine).

-

Varying concentrations of the test compound (e.g., 3-CPM) are added.

-

The reaction is stopped, and the amount of radioactivity taken up into the synaptosomes is measured.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

-

Release Assay (EC₅₀ Determination):

-

Synaptosomes are pre-loaded with a radiolabeled monoamine.

-

The pre-loaded synaptosomes are then exposed to various concentrations of the test compound.

-

The amount of radioactivity released from the synaptosomes into the supernatant is measured.

-

The EC₅₀ value is the concentration of the compound that elicits 50% of the maximum possible release.

-

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. expresshighs.com [expresshighs.com]

- 6. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]

- 7. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3-Chlorophenmetrazine: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 3-Chlorophenmetrazine (3-CPM) is a research chemical and is not approved for human consumption. The information contained herein is a consolidation of available data and should not be interpreted as a recommendation for use.

Introduction

3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a novel psychoactive substance (NPS) belonging to the phenylmorpholine class of stimulants.[1][2] It is a structural analog of phenmetrazine, a former anorectic agent, and the more recent research chemical 3-fluorophenmetrazine (3-FPM).[1][2] As an NPS, 3-CPM is characterized by a limited history of human use and a significant lack of formal toxicological and safety data.[1][3] This technical guide aims to provide a comprehensive overview of the currently available toxicological and safety information on 3-CPM, drawing upon the sparse data on the compound itself and supplementing it with information from its structural analogs, phenmetrazine and 3-FPM, to create a predictive safety profile. This guide also details standardized experimental protocols relevant to the toxicological assessment of such a compound.

Pharmacological Profile

The primary mechanism of action of 3-Chlorophenmetrazine is understood to be the release of monoamine neurotransmitters. It functions as a norepinephrine-dopamine releasing agent (NDRA) with a comparatively weak effect on serotonin release.[2] This pharmacological activity is consistent with its stimulant effects reported in anecdotal user accounts, which include increased alertness, focus, and euphoria.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro data on 3-CPM's potency as a monoamine releasing agent.

| Compound | Assay System | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Reference |

| 3-Chlorophenmetrazine (3-CPM) | Rat brain synaptosomes | 27 | 75 | 301 | [2] |

Toxicological Data

Formal, peer-reviewed toxicological studies on 3-Chlorophenmetrazine are not currently available in the scientific literature. Therefore, its toxicological profile must be inferred from data on analogous compounds and from the limited case reports where its use has been analytically confirmed.

Acute Toxicity

There are no published LD₅₀ values for 3-Chlorophenmetrazine. A single case report identified 3-CPM in the serum and urine of a patient presenting with acute stimulant toxicity; however, this was a case of polydrug use, making it impossible to attribute the observed symptoms solely to 3-CPM.[4]

For comparison, the table below includes acute toxicity data for the parent compound, phenmetrazine.

| Compound | Species | Route of Administration | LD₅₀ | Reference |

| Phenmetrazine | Rat | Oral | 370 mg/kg | [2] |

| Phenmetrazine | Mouse | Oral | 125 mg/kg | [2] |

| Phenmetrazine | Monkey (adult) | Not specified | 15-20 mg/kg | [1] |

| Phenmetrazine | Monkey (young) | Not specified | 5 mg/kg | [1] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of 3-Chlorophenmetrazine.

Studies on the related compound phendimetrazine, which metabolizes to phenmetrazine, have not been performed to evaluate its carcinogenic or mutagenic potential, or its effects on fertility.[4] An observational study on phenmetrazine prescribed during pregnancy did not find an increased rate of severe congenital anomalies.[2]

Metabolism

Specific metabolic pathways for 3-Chlorophenmetrazine have not been formally studied. However, research on the closely related 3-Fluorophenmetrazine (3-FPM) provides insight into its likely metabolic fate. The primary metabolic transformations for 3-FPM include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge.[5][6] It is plausible that 3-CPM undergoes similar metabolic processes.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough toxicological evaluation of 3-Chlorophenmetrazine.

In Vitro Monoamine Transporter Release Assay

This assay determines the potency and efficacy of a test compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).[7][8] The tissue is homogenized in a sucrose buffer and purified by differential centrifugation.[7][8]

-

Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

-

Release Assay: The loaded synaptosomes are then exposed to various concentrations of 3-Chlorophenmetrazine. The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 3-CPM that produces 50% of the maximal release (EC₅₀) is calculated to determine its potency.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9][10]

-

Dosing: A stepwise procedure is used, with a group of three animals per step. The substance is administered orally by gavage.[11] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[9]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]

-

Dose Adjustment: The results from the first group determine the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

-

Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[13]

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[2][14]

-

Exposure: The bacterial strains are exposed to various concentrations of 3-Chlorophenmetrazine, both with and without a metabolic activation system (S9 fraction from rat liver).[2][15]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[2]

-

Incubation and Scoring: The plates are incubated for 48-72 hours.[2] The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[14]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Methodology:

-

Animal Dosing: Typically, mice or rats are treated with 3-Chlorophenmetrazine at three dose levels, usually on two or more occasions 24 hours apart.[16][17]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final dose.[1][17]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a sufficient number of cells under a microscope. A micronucleus is a small, additional nucleus in the cytoplasm of the cell.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the substance is genotoxic.[16]

hERG Potassium Channel Patch-Clamp Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel is used.[18][19]

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the hERG current from individual cells.[20] A specific voltage protocol is applied to the cell membrane to elicit the characteristic hERG current.[21][22]

-

Compound Application: The cells are exposed to increasing concentrations of 3-Chlorophenmetrazine.

-

Data Analysis: The inhibitory effect of 3-CPM on the hERG current is measured. The concentration that causes 50% inhibition (IC₅₀) is calculated. A potent inhibition of the hERG channel is a significant indicator of potential cardiotoxicity.

Visualizations

Proposed Mechanism of Action of 3-Chlorophenmetrazine

Caption: Proposed mechanism of action of 3-Chlorophenmetrazine as a monoamine releasing agent.

General Experimental Workflow for Toxicological Assessment of a Novel Psychoactive Substance

Caption: A general experimental workflow for the toxicological assessment of a novel psychoactive substance.

Safety Profile and Conclusion

The safety profile of 3-Chlorophenmetrazine is largely unknown due to the absence of dedicated toxicological studies. Based on its mechanism of action as a norepinephrine-dopamine releasing agent, its acute effects are expected to be similar to other stimulants, including tachycardia, hypertension, agitation, and in high doses, more severe cardiovascular and neurological events.[15][23]

The presence of a chlorine atom on the phenyl ring raises theoretical concerns about potential neurotoxicity, drawing parallels to compounds like para-chloroamphetamine, a known serotonergic neurotoxin. However, without experimental data, this remains speculative.

Given the significant data gaps, any interaction with 3-Chlorophenmetrazine should be approached with extreme caution. The information provided in this guide underscores the critical need for comprehensive in vitro and in vivo toxicological studies to properly characterize the safety and risk profile of this and other emerging novel psychoactive substances. Researchers and drug development professionals are urged to utilize the described experimental protocols to generate the necessary data to inform public health and regulatory bodies.

References

- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 4. qualitybiological.com [qualitybiological.com]

- 5. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 16. criver.com [criver.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. fda.gov [fda.gov]

- 23. re-place.be [re-place.be]

Understanding the Stimulant Properties of 3-Chlorophenmetrazine (3-CPM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative, has emerged as a designer drug with notable stimulant effects. This technical guide provides a comprehensive overview of the current scientific understanding of 3-CPM, focusing on its core stimulant properties. This document synthesizes available data on its mechanism of action, quantitative pharmacological data, and the downstream signaling pathways it modulates. While specific pharmacokinetic and in vivo behavioral data for 3-CPM remain limited in publicly accessible scientific literature, this guide furnishes researchers with a foundational understanding based on existing in vitro studies and knowledge of related compounds.

Introduction to 3-Chlorophenmetrazine (3-CPM)

3-Chlorophenmetrazine, also known by its code name PAL-594, is a synthetic molecule belonging to the phenylmorpholine class of compounds.[1] It is structurally related to the well-known stimulant and anorectic agent, phenmetrazine. The key structural feature of 3-CPM is the substitution of a chlorine atom at the third position of the phenyl ring, a modification that significantly influences its pharmacological profile.[1] Classified as a recreational designer drug, 3-CPM has been identified as a norepinephrine-dopamine releasing agent (NDRA), with a weaker effect on serotonin release.[1] This primary mechanism of action underlies its stimulant properties.

Mechanism of Action: A Monoamine Releasing Agent

The stimulant effects of 3-CPM are primarily attributed to its function as a releasing agent and, to a lesser extent, a reuptake inhibitor of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). It displays a significantly lower potency for inducing the release of serotonin (5-HT).[1] By increasing the extracellular concentrations of DA and NE in the synaptic cleft, 3-CPM enhances dopaminergic and noradrenergic neurotransmission, leading to increased arousal, alertness, and locomotor activity. The drug's higher potency for dopamine release suggests a pharmacological profile with a significant potential for abuse, similar to other dopamine-releasing stimulants.[1]

Quantitative Pharmacological Data

The following table summarizes the available in vitro data on the potency of 3-CPM to induce the release of monoamine neurotransmitters in rat brain synaptosomes. The half-maximal effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.

| Neurotransmitter | EC50 (nM)[1] |

| Dopamine (DA) | 27 |

| Norepinephrine (NE) | 75 |

| Serotonin (5-HT) | 301 |

Data obtained from in vitro monoamine release assays using rat brain synaptosomes.

Experimental Protocols: Monoamine Release Assay

The following is a representative protocol for an in vitro monoamine release assay using rat brain synaptosomes, based on methodologies described in the scientific literature. This type of assay is crucial for determining the EC50 values for monoamine release.

Objective: To measure the amount of radiolabeled dopamine, norepinephrine, and serotonin released from preloaded rat brain synaptosomes in response to various concentrations of 3-CPM.

Materials:

-

Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin)

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

-

3-Chlorophenmetrazine (3-CPM) solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake into the nerve terminals.

-

After incubation, wash the synaptosomes with fresh buffer to remove excess radiolabel.

-

-

Release Assay:

-

Aliquot the radiolabeled synaptosomes into tubes.

-

Initiate the release by adding either buffer (basal release) or 3-CPM solution of a specific concentration.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the release by rapid filtration, separating the synaptosomes from the supernatant containing the released neurotransmitter.

-

Collect the filtrate (supernatant).

-

-

Quantification:

-

Lyse the synaptosomes on the filter to determine the amount of radiolabel remaining.

-

Add both the filtrate and the lysed synaptosome samples to scintillation vials with scintillation fluid.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total radiolabel released for each concentration of 3-CPM.

-

Plot the percentage of release against the log concentration of 3-CPM.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for in vitro monoamine release assay.

Synthesis of 2-(3-chlorophenyl)-3-methylmorpholine (3-CPM)

Disclaimer: This proposed synthesis is for informational purposes only and should only be attempted by qualified chemists in a controlled laboratory setting.

Proposed Synthetic Route:

-

Starting Material: 3-chlorophenylethanolamine.

-

Reaction: The synthesis would likely involve the reaction of 3-chlorophenylethanolamine with a propylene oxide equivalent or a related three-carbon synthon to form the morpholine ring. This cyclization could be achieved under various conditions, potentially involving a base or acid catalyst.

-

Purification: The final product would require purification, likely through column chromatography or recrystallization, to yield the desired 2-(3-chlorophenyl)-3-methylmorpholine.

Analytical Characterization

The definitive identification and characterization of 3-CPM would involve a combination of standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-